Pioglitazon-N-α-D-Glucuronid

Übersicht

Beschreibung

Synthesis Analysis

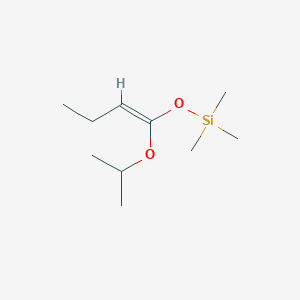

The synthesis of Pioglitazone and its derivatives involves complex chemical processes that can yield various analogues with potentially different therapeutic effects. One study provided insight into the synthesis and biological activities of Pioglitazone and related compounds, highlighting the structural-activity relationships within this class of drugs (Momose et al., 1991). The synthesis pathway often involves Knoevenagel condensation reactions and Meerwein arylation to produce thiazolidinediones, which are central to the drug's mechanism of action.

Molecular Structure Analysis

The molecular structure of Pioglitazone includes a thiazolidinedione ring, which is crucial for its interaction with PPARγ receptors. Complexation studies, such as those involving β-cyclodextrin, provide insights into the molecular interactions and structural accommodations Pioglitazone undergoes in solution. For instance, a study by Ali and Upadhyay (2008) used 1H-NMR spectroscopy to investigate the complexation of Pioglitazone with β-cyclodextrin, revealing the stoichiometry and binding constants of their inclusion complexes (Ali & Upadhyay, 2008).

Chemical Reactions and Properties

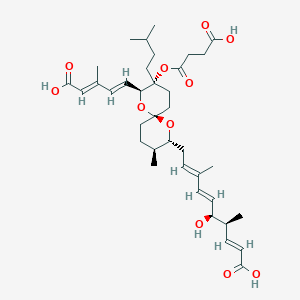

Pioglitazone's chemical reactivity, particularly in forming complexes and metabolites, significantly impacts its pharmacokinetic and pharmacodynamic profiles. The drug undergoes various metabolic reactions, including hydroxylation and conjugation, leading to metabolites such as Pioglitazone N-β-D-Glucuronide. These reactions are crucial for the drug's elimination and can influence its efficacy and safety profile.

Physical Properties Analysis

The physical properties of Pioglitazone, including its solubility and dissolution rate, are critical for its bioavailability. Studies have shown that the preparation method of Pioglitazone complexes, such as those with β-cyclodextrin, can significantly affect its dissolution rate and, consequently, its therapeutic efficacy (Beloshe et al., 2010).

Wissenschaftliche Forschungsanwendungen

Diabetesprävention

Pioglitazon wurde zur Prävention von Diabetes bei Erwachsenen mit gestörter Glukosetoleranz eingesetzt {svg_1}. Eine randomisierte, doppelblinde, placebokontrollierte Studie zeigte, dass Pioglitazon das Risiko für Typ-2-Diabetes mellitus reduzieren kann {svg_2}. Die jährlichen Inzidenzraten für Typ-2-Diabetes mellitus betrugen 2,1 % in der Pioglitazon-Gruppe und 7,6 % in der Placebogruppe {svg_3}.

Umstellung auf normale Glukosetoleranz

Eine Umstellung auf normale Glukosetoleranz erfolgte bei 48 % der Patienten in der Pioglitazon-Gruppe und 28 % der Patienten in der Placebogruppe {svg_4}. Dies deutet darauf hin, dass Pioglitazon dazu beitragen kann, die normale Glukosetoleranz bei Patienten mit gestörter Glukosetoleranz wiederherzustellen {svg_5}.

Behandlung von Typ-2-Diabetes mellitus

Pioglitazon wurde als Monotherapie zur Behandlung von Typ-2-Diabetes mellitus eingesetzt {svg_6}. Es zeigte eine vergleichbare Wirksamkeit wie Vergleichsmittel bei der Reduzierung von HbA1c um 0,05 % und eine höhere Wirksamkeit bei der Reduzierung des Nüchternblutzuckerspiegels (FBS) um 0,24 mmol/l {svg_7}.

Insulinempfindlichkeit und β-Zellfunktion

Pioglitazon ist dafür bekannt, die Insulinempfindlichkeit und die β-Zellfunktion positiv zu beeinflussen {svg_8}. Dies macht es zu einem wertvollen Medikament bei der Behandlung von Insulinresistenz, einem häufigen Merkmal von Typ-2-Diabetes mellitus {svg_9}.

Veränderung des Lipidprofils

Pioglitazon hat das Potenzial, das Lipidprofil zu verändern {svg_10}. Es zeigte eine ähnliche Wirksamkeit wie Vergleichsmittel bei der Reduzierung der Homöostase-Modell-Bewertung-Insulinresistenz (HOMA-IR) und der Erhöhung des HDL-Spiegels {svg_11}. Verbesserter Blutdruck und Triglyceridspiegel wurden ebenfalls mit der Pioglitazon-Monotherapie beobachtet {svg_12}.

Gewichtszunahme und Ödemrisiko

Es besteht ein signifikanter Zusammenhang zwischen Pioglitazon und erhöhtem Körpergewicht und Ödemrisiko {svg_13}. Dies ist ein wichtiger Aspekt bei der klinischen Anwendung von Pioglitazon und sollte bei der Verschreibung dieses Medikaments berücksichtigt werden {svg_14}.

Wirkmechanismus

Target of Action

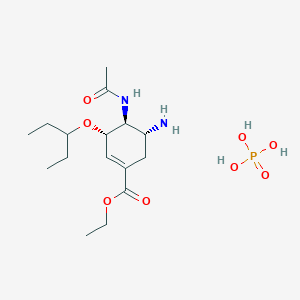

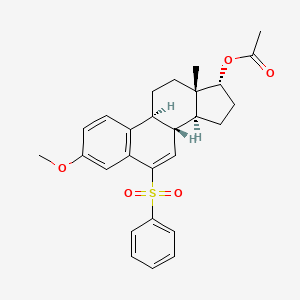

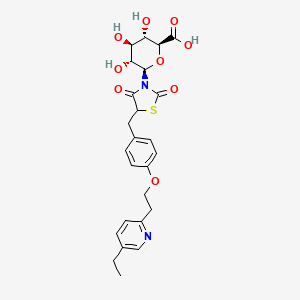

Pioglitazone N-|A-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

Pioglitazone acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .

Biochemical Pathways

The activation of PPARγ by Pioglitazone leads to increased insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of several biochemical pathways. For instance, it has been shown to downregulate genes associated with Free Fatty Acid (FFA) uptake and de novo lipogenesis, including Cd36, Fads1, Fads2, Fasn, Scd1, Elovl5, and Pklr . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .

Pharmacokinetics

Pioglitazone is well absorbed and metabolized by the hepatic cytochrome P450 enzyme system . It is administered as a racemic mixture, though there is no pharmacologic difference between the enantiomers and they appear to interconvert in vivo with little consequence . The genes CYP2C8 and PPARG are the most extensively studied to date and selected polymorphisms contribute to respective variability in pioglitazone pharmacokinetics .

Result of Action

The activation of PPARγ by Pioglitazone enhances cellular responsiveness to insulin, increases insulin-dependent glucose disposal, and improves impaired glucose homeostasis . In patients with type 2 diabetes mellitus, these effects result in lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values . Moreover, it has been shown to reduce proliferative and invasive abilities in non-small cell lung cancer (NSCLC) cells .

Action Environment

The action of Pioglitazone is influenced by various environmental factors. Its use is recommended together with exercise and diet . It has fallen out of favor in recent years due to the presence of multiple adverse effects and warnings regarding its use (eg, congestive heart failure, bladder cancer) and the availability of safer and more effective alternatives for patients with type 2 diabetes mellitus .

Safety and Hazards

Zukünftige Richtungen

Pioglitazone has been prescribed primarily to prevent and treat insulin resistance in some type 2 diabetic patients . Given the rise in consumption of pioglitazone in T2D patients worldwide and the increased number of clinical trials currently testing alternate medical uses for this drug, there is merit to some reflection on the reported adverse effects . Going forward, it is imperative to continue investigations into the mechanisms of actions of pioglitazone, the potential of glitazone drugs to contribute to unmet needs in complex diseases associated with the dynamics of adaptive homeostasis, and also the routes to minimizing adverse effects in every-day patients throughout the world .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBSAEQQNCGUFV-ABCFDMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858315 | |

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1296832-75-1 | |

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)

![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)